

# Application Notes and Protocols for Copper-Catalyzed Reactions Involving DABSO

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## Compound of Interest

Compound Name: DABCO-Bis(sulfur dioxide)

Cat. No.: B603139

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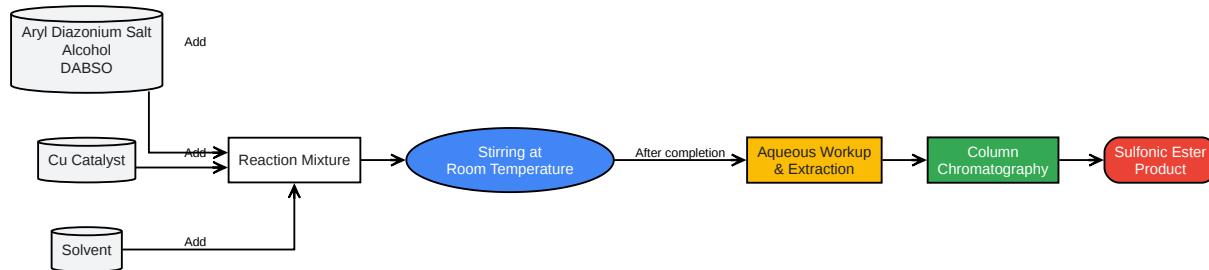
For Researchers, Scientists, and Drug Development Professionals

The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid, stable surrogate for gaseous sulfur dioxide has revolutionized the synthesis of sulfur-containing compounds. In combination with copper catalysis, DABSO enables a variety of powerful transformations for the formation of sulfonylated molecules, which are key structural motifs in numerous pharmaceuticals and agrochemicals. These reactions are characterized by their operational simplicity, broad substrate scope, and mild conditions, making them highly valuable in the field of medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for several key copper-catalyzed reactions involving DABSO.

## Copper-Catalyzed Three-Component Synthesis of Sulfonic Esters

**Application Note:** This multicomponent reaction provides an efficient method for the synthesis of sulfonic esters from aryl diazonium salts, alcohols, and DABSO.<sup>[1][2]</sup> The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, offering a straightforward route to a diverse range of sulfonic esters.<sup>[1]</sup> This method is particularly notable for being the first to utilize DABSO for the synthesis of aliphatic sulfonic esters.<sup>[2]</sup>

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Caption: General workflow for the copper-catalyzed synthesis of sulfonic esters.

Quantitative Data Summary:

Aryl Diazonium Salt (Ar-N <sub>2</sub> <sup>+</sup> BF <sub>4</sub> <sup>-</sup> )	Alcohol (R-OH)	Product (Ar-SO <sub>2</sub> -OR)	Yield (%)
4-MeC <sub>6</sub> H <sub>4</sub>	MeOH	4-MeC <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> OMe	85
4-MeOC <sub>6</sub> H <sub>4</sub>	MeOH	4-MeOC <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> OMe	82
4-FC <sub>6</sub> H <sub>4</sub>	MeOH	4-FC <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> OMe	78
4-ClC <sub>6</sub> H <sub>4</sub>	EtOH	4-ClC <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> OEt	75
4-BrC <sub>6</sub> H <sub>4</sub>	n-PrOH	4-BrC <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> OPr	72
C <sub>6</sub> H <sub>5</sub>	i-PrOH	C <sub>6</sub> H <sub>5</sub> SO <sub>2</sub> O-iPr	65
2-Naphthyl	MeOH	2-Naphthyl-SO <sub>2</sub> OMe	70

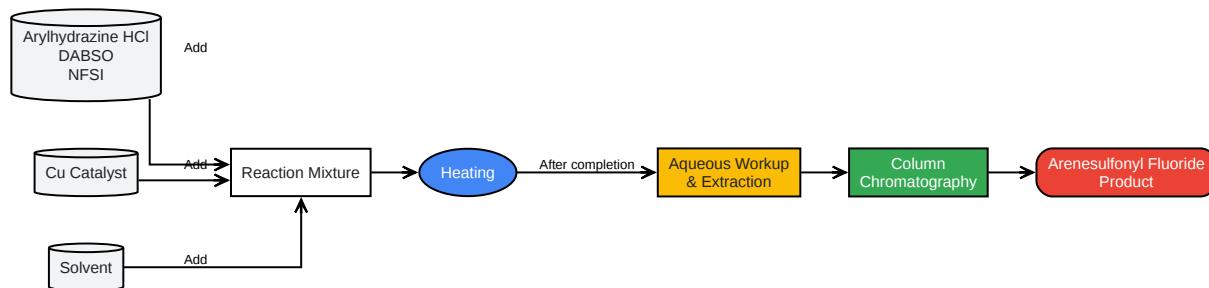
Detailed Experimental Protocol:

To a reaction tube are added the aryl diazonium tetrafluoroborate (0.5 mmol, 1.0 equiv), DABSO (0.6 mmol, 1.2 equiv), and a copper catalyst (e.g., Cu(OAc)<sub>2</sub>, 0.05 mmol, 10 mol%).

The corresponding alcohol (5.0 mL) is then added as the solvent. The mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired sulfonic ester.

## Copper-Catalyzed Three-Component Synthesis of Arenesulfonyl Fluorides

**Application Note:** This protocol describes a convenient copper-catalyzed three-component reaction for the synthesis of arenesulfonyl fluorides from arylhydrazine hydrochlorides, DABSO, and N-fluorobenzenesulfonimide (NFSI).<sup>[1][3]</sup> This method utilizes readily available starting materials and proceeds under mild conditions to provide good yields of the desired products. Arylhydrazine hydrochloride serves as a safe precursor for the generation of aryl radicals in this transformation.<sup>[1][3]</sup> An alternative approach involves the use of arenediazonium salts with  $\text{KHF}_2$  as the fluorine source.<sup>[4][5]</sup>



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Caption: General workflow for the synthesis of arenesulfonyl fluorides.

Quantitative Data Summary:

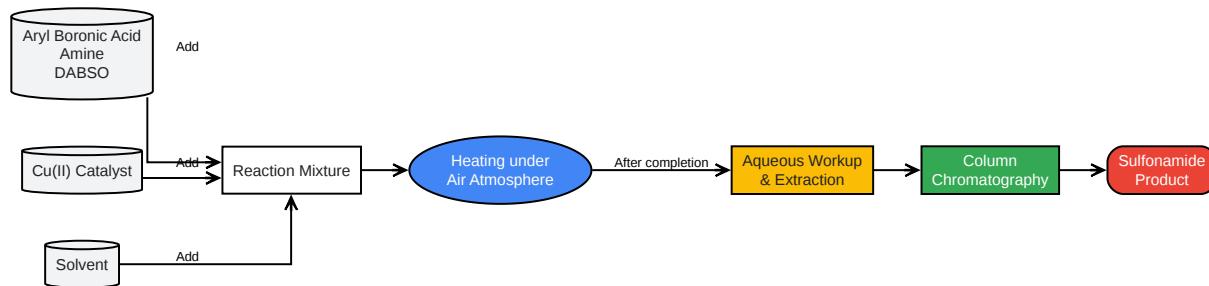
Arylhydrazine Hydrochloride (Ar-NHNH <sub>2</sub> ·HCl)	Product (Ar-SO <sub>2</sub> F)	Yield (%)
C <sub>6</sub> H <sub>5</sub> NHNH <sub>2</sub> ·HCl	C <sub>6</sub> H <sub>5</sub> SO <sub>2</sub> F	82
4-MeC <sub>6</sub> H <sub>4</sub> NHNH <sub>2</sub> ·HCl	4-MeC <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> F	85
4-MeOC <sub>6</sub> H <sub>4</sub> NHNH <sub>2</sub> ·HCl	4-MeOC <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> F	78
4-ClC <sub>6</sub> H <sub>4</sub> NHNH <sub>2</sub> ·HCl	4-ClC <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> F	75
4-BrC <sub>6</sub> H <sub>4</sub> NHNH <sub>2</sub> ·HCl	4-BrC <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> F	72
3-CF <sub>3</sub> C <sub>6</sub> H <sub>4</sub> NHNH <sub>2</sub> ·HCl	3-CF <sub>3</sub> C <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> F	68
2-Naphthyl-NHNH <sub>2</sub> ·HCl	2-Naphthyl-SO <sub>2</sub> F	70

#### Detailed Experimental Protocol:

A mixture of arylhydrazine hydrochloride (0.5 mmol, 1.0 equiv), DABSO (0.6 mmol, 1.2 equiv), NFSI (0.75 mmol, 1.5 equiv), and a copper catalyst (e.g., Cu(OAc)<sub>2</sub>, 0.05 mmol, 10 mol%) in a suitable solvent (e.g., DCE, 3.0 mL) is stirred in a sealed tube at a specified temperature (e.g., 80 °C) for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the corresponding arenesulfonyl fluoride.

## Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides

**Application Note:** This method provides a direct, single-step synthesis of sulfonamides from readily available aryl boronic acids, amines, and DABSO, using a Cu(II) catalyst.<sup>[6][7][8][9]</sup> This reaction is highly versatile, tolerating a wide range of aryl, heteroaryl, and alkenyl boronic acids, as well as various primary and secondary amines.<sup>[6][7]</sup> This approach circumvents the traditional multi-step synthesis of sulfonamides, which often requires pre-functionalized starting materials.<sup>[6][7]</sup>

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Caption: General workflow for the direct synthesis of sulfonamides.

Quantitative Data Summary:

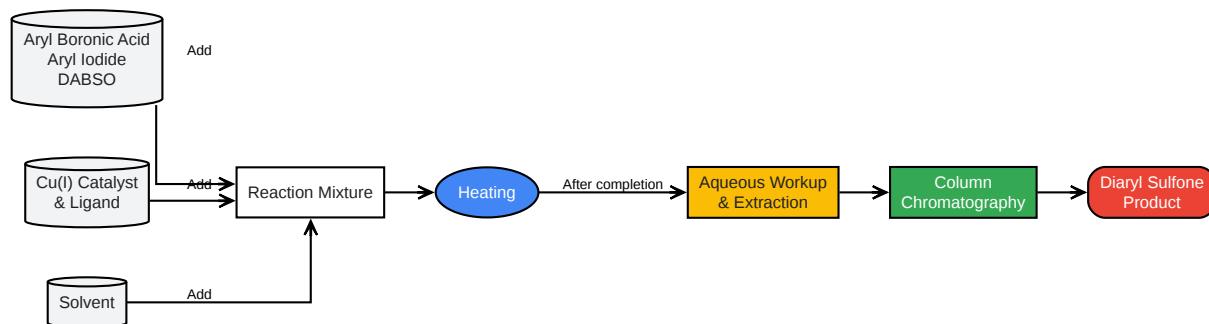
Aryl Boronic Acid (Ar-B(OH) <sub>2</sub> )	Amine (R <sup>1</sup> R <sup>2</sup> NH)	Product (Ar-SO <sub>2</sub> - NR <sup>1</sup> R <sup>2</sup> )	Yield (%)
C <sub>6</sub> H <sub>5</sub> B(OH) <sub>2</sub>	Morpholine	C <sub>6</sub> H <sub>5</sub> SO <sub>2</sub> (Morpholino)	92
4-MeC <sub>6</sub> H <sub>4</sub> B(OH) <sub>2</sub>	Piperidine	4- MeC <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> (Piperidin o)	88
4-MeOC <sub>6</sub> H <sub>4</sub> B(OH) <sub>2</sub>	Aniline	4-MeOC <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> NHPh	75
3-ClC <sub>6</sub> H <sub>4</sub> B(OH) <sub>2</sub>	Diethylamine	3-ClC <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> NEt <sub>2</sub>	85
2-Thienyl-B(OH) <sub>2</sub>	Pyrrolidine	2-Thienyl- SO <sub>2</sub> (Pyrrolidino)	78
(E)-Styrenyl-B(OH) <sub>2</sub>	Morpholine	(E)- PhCH=CHSO <sub>2</sub> (Morph olino)	65

### Detailed Experimental Protocol:

An oven-dried reaction vessel is charged with Cu(OAc)<sub>2</sub> (0.1 mmol, 20 mol%), aryl boronic acid (0.5 mmol, 1.0 equiv), and DABSO (0.75 mmol, 1.5 equiv). The vessel is evacuated and backfilled with air. The amine (1.0 mmol, 2.0 equiv) and a suitable solvent (e.g., DMSO, 1.0 mL) are added. The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired sulfonamide.

## Copper(I)-Catalyzed Sulfonylative Suzuki-Miyaura Cross-Coupling

**Application Note:** This reaction represents the first sulfonylative variant of the classic Suzuki-Miyaura cross-coupling, providing a single-step route to diaryl sulfones from aryl boronic acids, aryl iodides, and DABSO.<sup>[10][11][12]</sup> The process is catalyzed by a simple copper(I) species and exhibits a broad substrate scope, allowing for the synthesis of a wide variety of diaryl sulfones in high yields.<sup>[10]</sup>



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Caption: General workflow for sulfonylative Suzuki-Miyaura cross-coupling.

Quantitative Data Summary:

Aryl Iodide ( $Ar^1-I$ )	Aryl Boronic Acid ( $Ar^2-B(OH)_2$ )	Product ( $Ar^1-SO_2-Ar^2$ )	Yield (%)
4-Iodotoluene	Phenylboronic acid	4-Tolyl-SO <sub>2</sub> -Ph	95
4-Iodoanisole	4-Methoxyphenylboronic acid	4-MeOC <sub>6</sub> H <sub>4</sub> -SO <sub>2</sub> -C <sub>6</sub> H <sub>4</sub> -4-OMe	88
1-Iodo-4-fluorobenzene	3-Chlorophenylboronic acid	4-FC <sub>6</sub> H <sub>4</sub> -SO <sub>2</sub> -C <sub>6</sub> H <sub>4</sub> -3-Cl	82
1-Iodonaphthalene	Phenylboronic acid	1-Naphthyl-SO <sub>2</sub> -Ph	75
2-Iodothiophene	4-Tolylboronic acid	2-Thienyl-SO <sub>2</sub> -C <sub>6</sub> H <sub>4</sub> -4-Me	70

Detailed Experimental Protocol:

To a screw-capped vial are added the aryl iodide (0.2 mmol, 1.0 equiv), aryl boronic acid (0.6 mmol, 3.0 equiv), DABSO (0.3 mmol, 1.5 equiv), Cu(MeCN)<sub>4</sub>BF<sub>4</sub> (0.02 mmol, 10 mol%), and a suitable ligand (e.g., a bipyridine ligand, 0.02 mmol, 10 mol%). The vial is sealed and purged with an inert gas. A degassed solvent (e.g., DMPU, 1.0 mL) is added, and the mixture is heated to 110 °C for 36 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over MgSO<sub>4</sub>, filtered, and concentrated. The crude product is purified by flash chromatography to give the desired diaryl sulfone.

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